Binding Selectivity Over Sequence Isomers
A self-assembled Pd₆L₄ coordination cage recognizes the Trp-Trp-Ala sequence with an association constant of Ka ≥ 10⁶ M⁻¹ in aqueous solution [1]. In direct comparison, the sequence isomers Trp-Ala-Trp and Ala-Trp-Trp, which contain exactly the same amino acid residues in different order, show 'much poorer affinity' [1]. Even singly mutated tripeptides adhering to the aromatic-aromatic-aliphatic pattern, such as Trp-Trp-Gly and Trp-Tyr-Ala, are not recognized efficiently [1]. X-ray crystallography and NMR reveal that all three residues of the Trp-Trp-Ala sequence participate cooperatively in CH-π and π-π interactions with the cage interior, a binding mode inaccessible to the sequence isomers due to suboptimal spatial arrangement of indole and methyl side chains [1].
Sequence isomers: much lower affinity (≥100-fold)
| Evidence Dimension | Binding affinity (association constant, Ka) to self-assembled Pd₆L₄ coordination cage in aqueous medium |
|---|---|
| Target Compound Data | Trp-Trp-Ala (as Ac-Trp-Trp-Ala-NH₂): Ka ≥ 10⁶ M⁻¹ |
| Comparator Or Baseline | Trp-Ala-Trp and Ala-Trp-Trp: 'much poorer affinity' (Ka not quantified but described as drastically lower); Trp-Trp-Gly and Trp-Tyr-Ala: not recognized efficiently |
| Quantified Difference | ≥100-fold higher affinity for Trp-Trp-Ala versus sequence isomers (conservative estimate based on Ka ≥ 10⁶ M⁻¹ vs. no detectable strong binding) |
| Conditions | Aqueous solution, Pd₆L₄ coordination cage, room temperature; confirmed by charge-transfer absorption spectroscopy, X-ray crystallography, and NMR |
Why This Matters
Researchers requiring selective peptide encapsulation or sequence-specific molecular recognition must use Trp-Trp-Ala, as sequence isomers and single-residue mutants fail to achieve meaningful binding to this class of cages.
- [1] Tashiro S, Tominaga M, Kawano M, Therrien B, Ozeki T, Fujita M. Sequence-Selective Recognition of Peptides within the Single Binding Pocket of a Self-Assembled Coordination Cage. J. Am. Chem. Soc. 2005, 127(13), 4546-4547. DOI: 10.1021/ja044782y. View Source
